molecular formula C15H18ClNO5S2 B2975872 2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol CAS No. 2034565-43-8

2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol

Cat. No.: B2975872
CAS No.: 2034565-43-8
M. Wt: 391.88
InChI Key: NRWFKNRTQHDPIS-UHFFFAOYSA-N
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Description

2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is a synthetic chemical compound of high interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates both a benzenesulfonamide group and a thiophene ring, motifs commonly found in molecules that exhibit bioactive properties. Sulfonamide-functionalized compounds are extensively investigated for their ability to act as enzyme inhibitors, often through binding to active sites, a mechanism observed in other sulfonamide-containing drugs . The presence of the ethylene glycol linker suggests potential for optimizing the compound's solubility and pharmacokinetic profile. This product is intended for laboratory research purposes only, specifically for use in early-stage discovery and in vitro studies to explore its biological activity, mechanism of action, and potential research applications. It is supplied as a high-purity solid and must be handled by trained professionals. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO5S2/c1-21-13-5-4-11(9-12(13)16)24(19,20)17-10-14(22-7-6-18)15-3-2-8-23-15/h2-5,8-9,14,17-18H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWFKNRTQHDPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .

Scientific Research Applications

2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-[2-(2-Bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol (CAS: 2034615-64-8)

  • Molecular Formula: C₁₄H₁₆BrNO₄S₂
  • Molecular Weight : 406.3 g/mol
  • Key Differences: Substitutes the 3-chloro-4-methoxy group with a 2-bromo substituent on the benzenesulfonamide. Higher molecular weight due to bromine (Br) vs. chlorine (Cl).
  • Implications : Bromine’s larger atomic radius may enhance lipophilicity but reduce metabolic stability compared to the chloro-methoxy derivative .

N-{1-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide (CAS: 1321799-00-1)

  • Key Differences :
    • Replaces the sulfonamide with a benzamide group and incorporates a piperazine ring.
    • The fluorophenyl group introduces strong electron-withdrawing effects, contrasting with the mixed electronic profile (Cl: electron-withdrawing, OCH₃: electron-donating) of the target compound.
  • Implications : Piperazine derivatives often exhibit improved CNS penetration, suggesting divergent therapeutic applications .

Ethoxyethanol Derivatives

2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-ol

  • Synthesis : Prepared via alkylation of diethylene glycol with propargyl bromide, followed by oxidation .
  • Key Differences: Lacks the sulfonamide and thiophene moieties but shares the ethoxyethanol backbone. The alkyne (prop-2-yn-1-yl) group enables click chemistry applications, unlike the target compound’s bioactive substituents.
  • Implications: Highlights the versatility of ethoxyethanol spacers in conjugating functional groups .

Thiophene-Containing Analogues

2-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol (CAS: 2098016-29-4)

  • Molecular Formula : C₁₁H₁₃FN₂OS
  • Key Differences :
    • Replaces the sulfonamide with a pyrazole ring and fluoroethyl group.
    • The pyrazole moiety may enhance hydrogen-bonding capacity compared to the planar thiophene-sulfonamide system.
  • Implications : Fluorine’s electronegativity could improve metabolic stability but reduce solubility .

2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol (CAS: 1375951-60-2)

  • Molecular Formula: C₁₂H₁₉NOS
  • Key Differences: Incorporates an azepane (7-membered amine ring) instead of the sulfonamide-ethoxyethanol chain. The amine group introduces basicity, contrasting with the neutral sulfonamide.
  • Implications : Azepane derivatives are common in neuroactive compounds, suggesting divergent target selectivity .

Biological Activity

2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a thiophene ring, a sulfonamide group, and a chlorinated aromatic ring, which contribute to its diverse interactions with biological systems.

Chemical Structure and Properties

The compound's IUPAC name is 3-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-4-methoxybenzenesulfonamide. Its molecular formula is C15H18ClN1O5S2C_{15}H_{18}ClN_{1}O_{5}S_{2} with a molecular weight of 391.88 g/mol. The structure includes functional groups that are known to influence biological activity, particularly in drug design.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : The compound may bind to various receptors, altering signaling pathways and influencing physiological responses.

Biological Activity Data

Research has indicated several biological activities associated with this compound:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains, potentially useful in treating infections.
AnticancerShows promise in inhibiting cancer cell proliferation in vitro.
Anti-inflammatoryDemonstrates potential to reduce inflammation markers in cell culture studies.

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted the efficacy of 2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant antibacterial properties.
  • Anticancer Potential : In vitro assays have shown that the compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.
  • Anti-inflammatory Effects : Experimental models have demonstrated that the compound can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiophene Ring : Utilizing methods like the Gewald reaction.
  • Sulfonamide Formation : Achieved by reacting the appropriate amine with a sulfonyl chloride.
  • Ether Formation : Finalized through nucleophilic substitution reactions involving alcohol and halide.

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